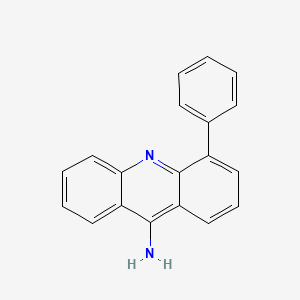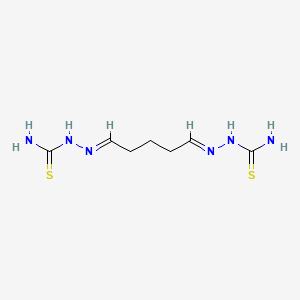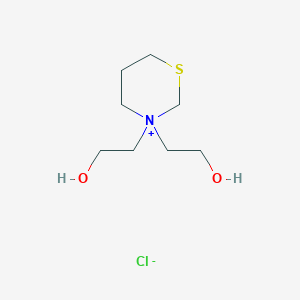
2-Chlorobenzene-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the chlorination of 2-chlorobenzene-1,3-dicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzene-1,3-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-chlorobenzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Aqueous Base: Used for hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
2-Chlorobenzene-1,3-dicarboxylic acid: From hydrolysis.
Alcohols or Aldehydes: From reduction reactions.
Aplicaciones Científicas De Investigación
2-Chlorobenzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles such as amines, alcohols, or thiols.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichlorobenzene: A similar compound with two chlorine atoms on the benzene ring but without the carbonyl chloride groups.
2,4-Pentanedione: A 1,3-dicarbonyl compound with different substituents on the carbonyl groups.
Isophthaloyl Chloride: Another dicarbonyl chloride compound with a different substitution pattern on the benzene ring.
Uniqueness
2-Chlorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both a chlorine atom and two carbonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
51279-43-7 |
|---|---|
Fórmula molecular |
C8H3Cl3O2 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
2-chlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H |
Clave InChI |
SBYWPTRVJQXVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


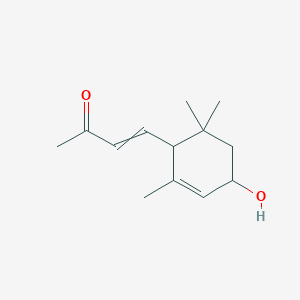
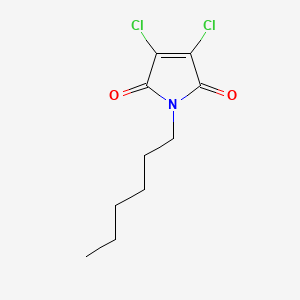
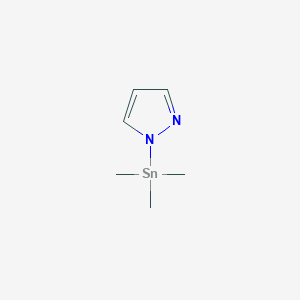
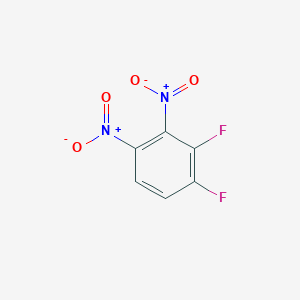
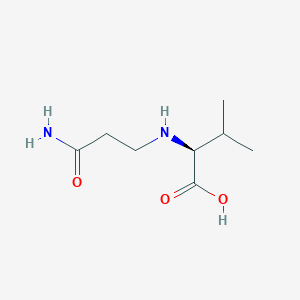
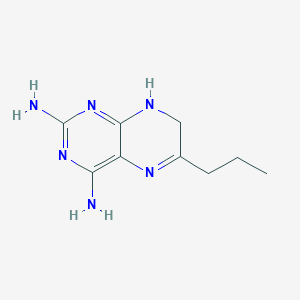
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
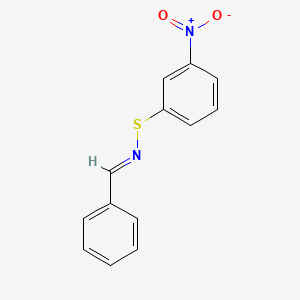


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
